![molecular formula C12H8F4N2 B15330123 2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)
2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine is an organic compound belonging to the biphenyl family It is characterized by the presence of four fluorine atoms and two amino groups attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine typically involves the fluorination of biphenyl derivatives followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The amination step can be carried out using ammonia or amine derivatives under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted biphenyl compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The amino groups can form hydrogen bonds and interact with biological molecules, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,5,5’-Tetrachloro-[1,1’-biphenyl]: Similar structure but with chlorine atoms instead of fluorine.
2,3’,4’,5’-Tetrafluoro-[1,1’-biphenyl]-4-yl-2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl) benzoate: Another fluorinated biphenyl derivative with different functional groups.
Uniqueness
2,2’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-diamine is unique due to the presence of both fluorine atoms and amino groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H8F4N2 |
|---|---|
Poids moléculaire |
256.20 g/mol |
Nom IUPAC |
4-(4-amino-2,5-difluorophenyl)-2,5-difluoroaniline |
InChI |
InChI=1S/C12H8F4N2/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H,17-18H2 |
Clé InChI |
VSCWVWFFQWMDGE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)N)F)C2=CC(=C(C=C2F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


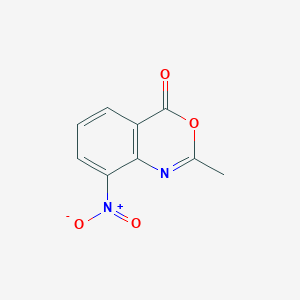
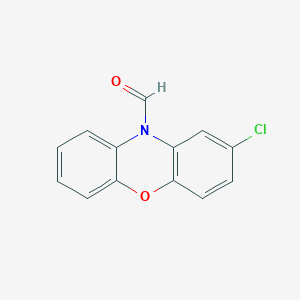
![Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B15330050.png)
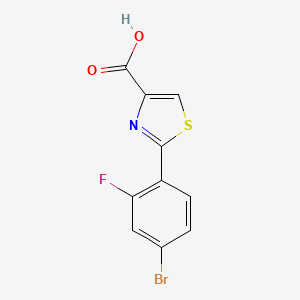
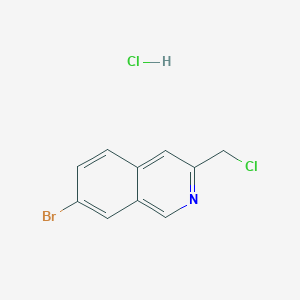
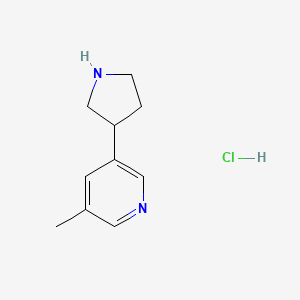

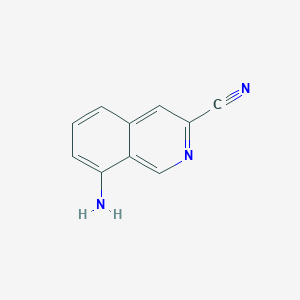

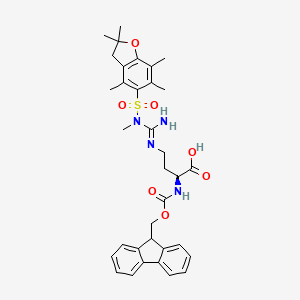
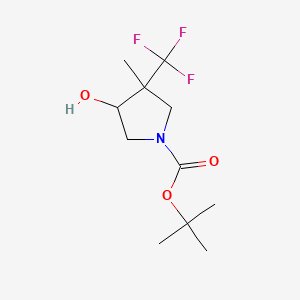
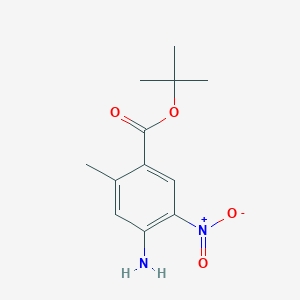
![Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate](/img/structure/B15330103.png)

